molecular formula C24H28N4O B11488329 5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11488329
M. Wt: 388.5 g/mol
InChI Key: OOIOCTIFESICLL-UHFFFAOYSA-N
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Description

5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the cyclization of appropriate precursors, such as substituted pyrimidines and phenylpiperazines, under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE include other pyrimidine derivatives and phenylpiperazine compounds. These compounds share structural similarities but may differ in their biological activities and applications. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives are also studied for their acetylcholinesterase inhibitory activity . The uniqueness of 5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific substitution pattern, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

5-[(3,5-dimethylphenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H28N4O/c1-17-13-18(2)15-20(14-17)16-22-19(3)25-24(26-23(22)29)28-11-9-27(10-12-28)21-7-5-4-6-8-21/h4-8,13-15H,9-12,16H2,1-3H3,(H,25,26,29)

InChI Key

OOIOCTIFESICLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C)C

Origin of Product

United States

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